

# endocrine-disrupting properties of 3-benzylidenecamphor.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Benzylidenecamphor

Cat. No.: B076166

[Get Quote](#)

An In-depth Technical Guide on the Endocrine-Disrupting Properties of **3-Benzylidenecamphor**

## Introduction

**3-Benzylidenecamphor** (3-BC) is a derivative of camphor that has been utilized as an ultraviolet (UV) filter in sunscreens and other personal care products to protect the skin from UV radiation.<sup>[1]</sup> However, mounting scientific evidence has raised significant concerns regarding its potential to interfere with the endocrine system of both wildlife and humans.<sup>[2]</sup> In vitro and in vivo studies have demonstrated that 3-BC can exert estrogenic, anti-androgenic, and reproductive effects, classifying it as an endocrine-disrupting chemical (EDC).<sup>[2][3]</sup> Consequently, its use in cosmetic products has been re-evaluated by regulatory bodies, leading to its removal from the list of approved UV filters in the European Union.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the endocrine-disrupting properties of 3-BC, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used for its assessment.

## Endocrine-Disrupting Mechanisms of 3-Benzylidenecamphor

The primary endocrine-disrupting activity of 3-BC is its ability to mimic the natural hormone estrogen. It also exhibits other hormonal activities, including anti-androgenic effects.

## Estrogenic Activity

3-BC has been consistently shown to possess estrogenic properties across a range of biological models, from cell-based assays to whole-organism studies in fish and rats.[\[5\]](#)

- **Receptor Binding:** Studies have revealed that 3-BC can bind to estrogen receptors (ERs). Notably, it shows a preferential binding affinity for estrogen receptor beta (ER $\beta$ ) over estrogen receptor alpha (ER $\alpha$ ).[\[6\]](#)[\[7\]](#) In one study, 3-BC and its related compound 4-methylbenzylidene camphor (4-MBC) displaced  $16\alpha^{125}\text{I}$ -estradiol from recombinant human ER $\beta$  with IC<sub>50</sub> values of 11.8  $\mu\text{M}$  and 35.3  $\mu\text{M}$ , respectively.[\[6\]](#)[\[7\]](#) In contrast, no displacement was observed at human ER $\alpha$  up to a concentration of 3 mM.[\[6\]](#)[\[7\]](#)
- **In Vitro Effects:** In human breast cancer cell lines, such as MCF-7, 3-BC stimulates cell proliferation, a hallmark of estrogenic activity. The effective concentration for 50% of the maximal response (EC<sub>50</sub>) for MCF-7 cell proliferation was determined to be 0.68  $\mu\text{M}$ .[\[6\]](#)[\[7\]](#) This indicates a relatively high potency compared to other UV filters like 4-MBC (EC<sub>50</sub>: 3.9  $\mu\text{M}$ ).[\[6\]](#)[\[7\]](#)
- **In Vivo Effects in Mammals:** The uterotrophic assay in immature female rats is a standard in vivo test for estrogenicity. When administered orally, 3-BC led to a significant increase in uterine weight, demonstrating potent estrogenic effects.[\[6\]](#) The effective dose for 50% of the maximal response (ED<sub>50</sub>) was 45.3 mg/kg per day, with the lowest effective dose being 2 mg/kg per day.[\[6\]](#)[\[7\]](#) In comparative terms, oral 3-BC was found to be considerably more potent than oral bisphenol A.[\[6\]](#)[\[7\]](#)
- **In Vivo Effects in Fish:** In fish, exposure to estrogenic compounds induces the synthesis of vitellogenin (VTG), an egg-yolk precursor protein, in males and juveniles, where it is normally absent. 3-BC has been shown to be a potent inducer of VTG in several fish species.[\[5\]](#) In juvenile rainbow trout, a clear dose-response relationship was observed, with an ED<sub>50</sub> of 16 mg/kg per injection.[\[5\]](#)[\[8\]](#) Studies on fathead minnows also demonstrated a dose-dependent induction of plasma vitellogenin, which was significant at concentrations of 74  $\mu\text{g/L}$  and higher.[\[9\]](#)[\[10\]](#)

## Anti-androgenic and Other Hormonal Activities

In addition to its estrogenic effects, 3-BC has been reported to have other hormonal activities.

- **Anti-androgenic Effects:** Evidence suggests that 3-BC can interfere with the androgen signaling pathway. In vivo studies in fathead minnows exposed to 3-BC showed a dose-dependent demasculinization of secondary sex characteristics in males.[9][10] The Scientific Committee on Consumer Safety (SCCS) has also noted that multiple hormonal activities of 3-BC, including anti-androgenic effects, have been reported in vitro.[3]
- **Gene Expression Alterations:** In vivo studies in rats have shown that exposure to 3-BC can alter the expression of crucial genes involved in hormone signaling, such as those for estrogen receptors (ER $\alpha$ , ER $\beta$ ), progesterone receptor (PR), and the steroid receptor coactivator-1 (SRC-1).[3] These changes were observed in both male and female rats at doses lower than the established No Observed Adverse Effect Level (NOAEL).[3]

## Thyroid System Disruption

The potential for 3-BC to disrupt the thyroid system has been investigated, but the available data are limited.[11]

- A study on tadpoles of the frog *Xenopus laevis* exposed to environmentally relevant concentrations of 3-BC (1.5 and 50  $\mu$ g/L) did not find negative effects on the thyroid system during metamorphosis.[11][12]
- Similarly, a study in rats exposed to 3-BC during pregnancy observed no thyroid-disturbing effects.[11][12]
- Currently, there is insufficient evidence to conclude that 3-BC is a potent thyroid disruptor. [12]

## Quantitative Data on Endocrine Disruption

The following tables summarize the key quantitative data from various studies on the endocrine-disrupting properties of 3-BC.

Table 1: In Vitro Estrogenic and Receptor Binding Activity of 3-BC

| Assay              | Model System                        | Endpoint         | Value (3-BC)               | Reference(s) |
|--------------------|-------------------------------------|------------------|----------------------------|--------------|
| Cell Proliferation | Human Breast Cancer Cells (MCF-7)   | EC <sub>50</sub> | 0.68 μM                    | [6][7]       |
| Receptor Binding   | Porcine Uterine Cytosolic Receptors | IC <sub>50</sub> | 14.5 μM                    | [6][7]       |
| Receptor Binding   | Recombinant Human ER $\beta$        | IC <sub>50</sub> | 11.8 μM                    | [6][7]       |
| Receptor Binding   | Recombinant Human ER $\alpha$       | Displacement     | No displacement up to 3 mM | [6][7]       |

Table 2: In Vivo Estrogenic Effects of 3-BC

| Assay                     | Species                | Endpoint              | Value (3-BC)        | Reference(s) |
|---------------------------|------------------------|-----------------------|---------------------|--------------|
| Uterotrophic Assay (oral) | Immature Rat           | ED <sub>50</sub>      | 45.3 mg/kg/day      | [6][7]       |
| Uterotrophic Assay (oral) | Immature Rat           | Lowest Effective Dose | 2 mg/kg/day         | [6][7]       |
| Vitellogenin Induction    | Juvenile Rainbow Trout | ED <sub>10</sub>      | 6.4 mg/kg/injection | [5][8]       |
| Vitellogenin Induction    | Juvenile Rainbow Trout | ED <sub>50</sub>      | 16 mg/kg/injection  | [5][8]       |
| Vitellogenin Induction    | Juvenile Rainbow Trout | ED <sub>90</sub>      | 26 mg/kg/injection  | [5][8]       |
| Vitellogenin Induction    | Fathead Minnow         | Significant Induction | ≥ 74 μg/L           | [9][10]      |

Table 3: Effects of 3-BC on Fish Reproduction (Pimephales promelas)

| Exposure Concentration<br>(Median) | Effect on Fecundity       | Effect on Gonadal Histology                                                                                               | Reference(s) |
|------------------------------------|---------------------------|---------------------------------------------------------------------------------------------------------------------------|--------------|
| 3 µg/L                             | Weak effects              | Profound, dose-dependent effects observed in both males and females                                                       | [9][10]      |
| 74 µg/L                            | Significant decrease      | Inhibition of oocyte and spermatocyte development; fewer mature follicles in females, fewer spermatogenic cysts in males. | [9][10]      |
| 285 µg/L                           | Cessation of reproduction | Inhibition of oocyte and spermatocyte development; fewer mature follicles in females, fewer spermatogenic cysts in males. | [9][10]      |

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments used to assess the endocrine-disrupting properties of 3-BC.

### MCF-7 Cell Proliferation Assay (E-Screen)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-responsive MCF-7 human breast cancer cells.

- Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

- Hormone Deprivation: Before the assay, cells are cultured in a medium containing charcoal-dextran-stripped FBS to remove endogenous estrogens.
- Exposure: Cells are seeded in multi-well plates and, after attachment, are exposed to a range of concentrations of 3-BC (typically dissolved in DMSO) and appropriate controls (vehicle control, positive control like 17 $\beta$ -estradiol).
- Incubation: The cells are incubated for a defined period (e.g., 6 days).
- Quantification of Proliferation: Cell proliferation is assessed by measuring the total protein content, DNA content, or using colorimetric assays like the sulforhodamine B (SRB) assay.
- Data Analysis: A dose-response curve is generated, and the EC<sub>50</sub> value is calculated.

## Estrogen Receptor Competitive Binding Assay

This *in vitro* assay measures the ability of a test chemical to compete with a radiolabeled estrogen for binding to ERs.

- Receptor Source: ERs are obtained from a cytosolic fraction of estrogen-sensitive tissues (e.g., porcine or rat uterus) or from recombinant sources (e.g., purified human ER $\alpha$  or ER $\beta$ ).  
[\[6\]](#)[\[7\]](#)
- Incubation: A constant amount of receptor and radiolabeled estradiol (e.g., [<sup>3</sup>H]E<sub>2</sub> or <sup>125</sup>I-estradiol) is incubated with increasing concentrations of the test compound (3-BC).
- Separation: After incubation, bound and unbound radioligand are separated (e.g., using hydroxylapatite or dextran-coated charcoal).
- Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined.

## Uterotrophic Assay in Immature Rats

This in vivo assay is a well-established method for identifying estrogenic activity by measuring the growth of the uterus in immature or ovariectomized female rats.

- Animal Model: Immature female rats (e.g., around 21 days of age) are used.
- Dosing: The animals are administered the test compound (3-BC) daily for three consecutive days via oral gavage or subcutaneous injection.[6][7] A vehicle control group and a positive control group (e.g., ethinylestradiol) are included.
- Endpoint Measurement: On the fourth day, the animals are euthanized, and their uteri are excised, trimmed of fat, and weighed (wet and/or blotted weight).
- Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity. ED<sub>50</sub> values can be calculated from the dose-response data.

## Fish Reproduction Test

This long-term in vivo assay evaluates the effects of a chemical on the reproductive success of fish. The protocol described for fathead minnows (*Pimephales promelas*) is a representative example.[9][10]

- Animal Model: Reproductively mature fathead minnows are used.
- Acclimation and Pre-exposure: Fish are acclimated to laboratory conditions. A pre-exposure period (e.g., 21 days) may be included to ensure the fish are actively spawning.[9]
- Exposure: Breeding pairs or groups are exposed to a range of concentrations of 3-BC in a flow-through or static-renewal system for a defined period (e.g., 21 days).[9][10] Controls (water and solvent) are run in parallel.
- Endpoints:
  - Fecundity: The number of eggs produced per female per day is recorded.
  - Fertility: The percentage of fertilized eggs is determined.

- Secondary Sex Characteristics: Changes in male characteristics (e.g., nuptial tubercles) are assessed.[9]
- Biomarkers: Plasma vitellogenin levels are measured.[9][10]
- Gonadal Histology: At the end of the exposure, fish are euthanized, and their gonads are examined microscopically to assess gamete development and identify any abnormalities. [9][10]
- Data Analysis: Endpoints are statistically compared between the control and exposure groups to determine the lowest observed effect concentration (LOEC) and no observed effect concentration (NOEC).

## Visualizations: Signaling Pathways and Experimental Workflows

### Estrogenic Signaling Pathway of 3-BC



[Click to download full resolution via product page](#)

Caption: Estrogenic signaling pathway initiated by **3-benzylidene camphor (3-BC)**.

# Experimental Workflow for In Vivo Fish Reproduction Study



[Click to download full resolution via product page](#)

Caption: Workflow for assessing the reproductive toxicity of 3-BC in fish.

## Workflow for In Vitro Estrogenicity Assessment

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro assessment of 3-BC's estrogenic activity.

## Conclusion

The scientific literature provides robust evidence that **3-benzylidene camphor** is an endocrine-disrupting chemical with potent estrogenic activity and potential anti-androgenic effects. It acts as an estrogen mimic, primarily through the activation of estrogen receptor beta, leading to a cascade of downstream effects, including the stimulation of cell proliferation, induction of vitellogenin, and alterations in the development and function of reproductive organs. Studies in fish have demonstrated clear adverse reproductive outcomes, including reduced fertility and fecundity, at environmentally relevant concentrations.[9][10] While its thyroid-disrupting potential appears to be low based on current data, the significant estrogenic and reproductive effects have led to regulatory action, such as its ban in cosmetics in the EU.[3][11] The data and protocols summarized in this guide underscore the importance of comprehensive toxicological evaluation for chemicals used in consumer products to safeguard both environmental and human health.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Recent Advances on Endocrine Disrupting Effects of UV Filters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Benzylidene camphor (S61) - Public Health - European Commission [health.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Estrogenic activity and estrogen receptor beta binding of the UV filter 3-benzylidene camphor. Comparison with 4-methylbenzylidene camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogenic activity and estrogen receptor {beta} binding of the UV filter 3-benzylidene camphor Comparison with 4-methylbenzylidene camphor (Journal Article) | ETDEWEB [osti.gov]

- 8. The chemical UV-filter 3-benzylidene camphor causes an oestrogenic effect in an in vivo fish assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The ultraviolet filter 3-benzylidene camphor adversely affects reproduction in fathead minnow (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thyroid disrupting effects of exposure to sunscreens: in vitro and in vivo evidence of the impact of organic UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [endocrine-disrupting properties of 3-benzylidene camphor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076166#endocrine-disrupting-properties-of-3-benzylidene camphor]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)